molecular formula C24H26N2O6S B2705916 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 896323-09-4

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2705916
CAS No.: 896323-09-4
M. Wt: 470.54
InChI Key: RLEJFBORZNRXHL-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that features a furan ring, a tosyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl tosylate, which is then reacted with 2-methoxyphenethylamine to form the intermediate. This intermediate is subsequently reacted with oxalyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques like recrystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxalamide moiety can produce amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and tosyl group can participate in binding interactions, while the oxalamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furan-2-yl-1-(2-methoxy-ethylcarbamoyl)-vinyl)-4-methyl-benzamide: This compound shares the furan ring and methoxyphenethylamine moiety but differs in the presence of a vinyl group and a benzamide moiety.

    4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone: This compound features a furan ring and methoxy groups but has a different core structure.

Uniqueness

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan ring, tosyl group, and oxalamide moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-17-9-11-19(12-10-17)33(29,30)22(21-8-5-15-32-21)16-26-24(28)23(27)25-14-13-18-6-3-4-7-20(18)31-2/h3-12,15,22H,13-14,16H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEJFBORZNRXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=CC=C2OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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